

Application Notes and Protocols for Cathepsin L Inhibitor III

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Compound of Interest

Compound Name: Cathepsin L-IN-3

Cat. No.: B1277936

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and storage of Cathepsin L Inhibitor III, a key tool for research in cancer biology, immunology, and neurodegenerative diseases. The following information is intended to ensure the stability and efficacy of the compound for experimental use.

Product Information and Specifications

Cathepsin L Inhibitor III, also known as Z-Phe-Tyr(tBu)-diazomethylketone, is a potent and irreversible inhibitor of Cathepsin L.[1] It exhibits significantly higher selectivity for Cathepsin L over other cathepsins, such as Cathepsin S, making it a valuable tool for specific pathway analysis.[2]

Property	Value	Reference
Synonyms	Z-Phe-Tyr(tBu)- diazomethylketone, Z-FY(tBu)- DMK	[1]
CAS Number	114014-15-2	[1][3]
Molecular Formula	C ₃₁ H ₃₄ N ₄ O ₅	[1][2]
Molecular Weight	542.6 g/mol	[1][2]
Appearance	White to light yellow solid	[2]
Purity	≥98% (TLC)	[2]
Solubility	5 mg/mL in DMSO	[2]
Storage (Solid)	-20°C	[1][2]
Storage (in Solvent)	-80°C	[1]

Reconstitution Protocol

Proper reconstitution of Cathepsin L Inhibitor III is critical for its activity and stability. The following protocol provides a step-by-step guide for preparing a stock solution.

Materials:

- Cathepsin L Inhibitor III (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:

- **Equilibration:** Before opening, allow the vial of Cathepsin L Inhibitor III to warm to room temperature for 15-20 minutes. This prevents condensation from forming on the compound.

- Solvent Addition: Based on the desired stock solution concentration, carefully add the appropriate volume of anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution from 1 mg of the inhibitor (MW = 542.6 g/mol):
 - Volume of DMSO (μL) = (Mass of inhibitor (mg) / Molecular Weight (g/mol)) * 1,000,000 / Desired Concentration (mM)
 - Volume of DMSO (μL) = (1 mg / 542.6 g/mol) * 1,000,000 / 10 mM = 184.3 μL
- Dissolution: Gently vortex or pipette the solution up and down to ensure the inhibitor is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. The volume of each aliquot should be appropriate for your typical experimental needs.

Storage and Stability

Correct storage is essential to maintain the integrity of Cathepsin L Inhibitor III.

- Solid Form: The lyophilized powder should be stored at -20°C in a desiccator.[1][2]
- Stock Solutions: Aliquots of the reconstituted inhibitor in DMSO should be stored at -80°C.[1] Under these conditions, the stock solution is stable for up to 6 months.[1] For short-term storage (up to 2 weeks), solutions can be kept at -20°C.[1][2]

Important Considerations:

- Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can degrade the inhibitor. It is crucial to prepare single-use aliquots.
- Light Sensitivity: Protect the compound from direct light.
- Hygroscopic Nature: Handle the solid compound in a dry environment to prevent moisture absorption.

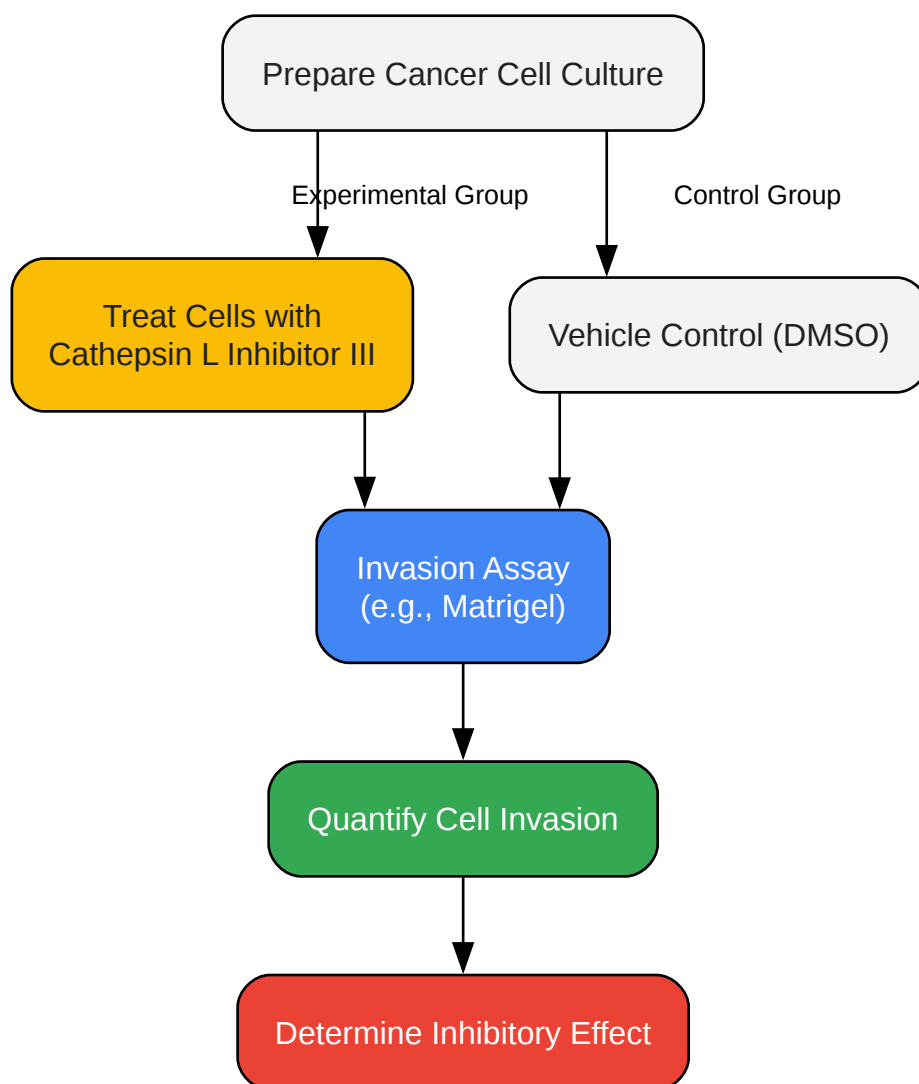
Safety and Handling

Cathepsin L Inhibitor III is for research use only. Standard laboratory safety precautions should be followed.

- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Handle the compound in a well-ventilated area.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.
- Consult the Safety Data Sheet (SDS) for complete safety information.[4]

Experimental Workflow: Inhibition of Cathepsin L-mediated Extracellular Matrix Degradation

This workflow outlines a general procedure for studying the effect of Cathepsin L Inhibitor III on cancer cell invasion, a process often dependent on the degradation of the extracellular matrix (ECM).

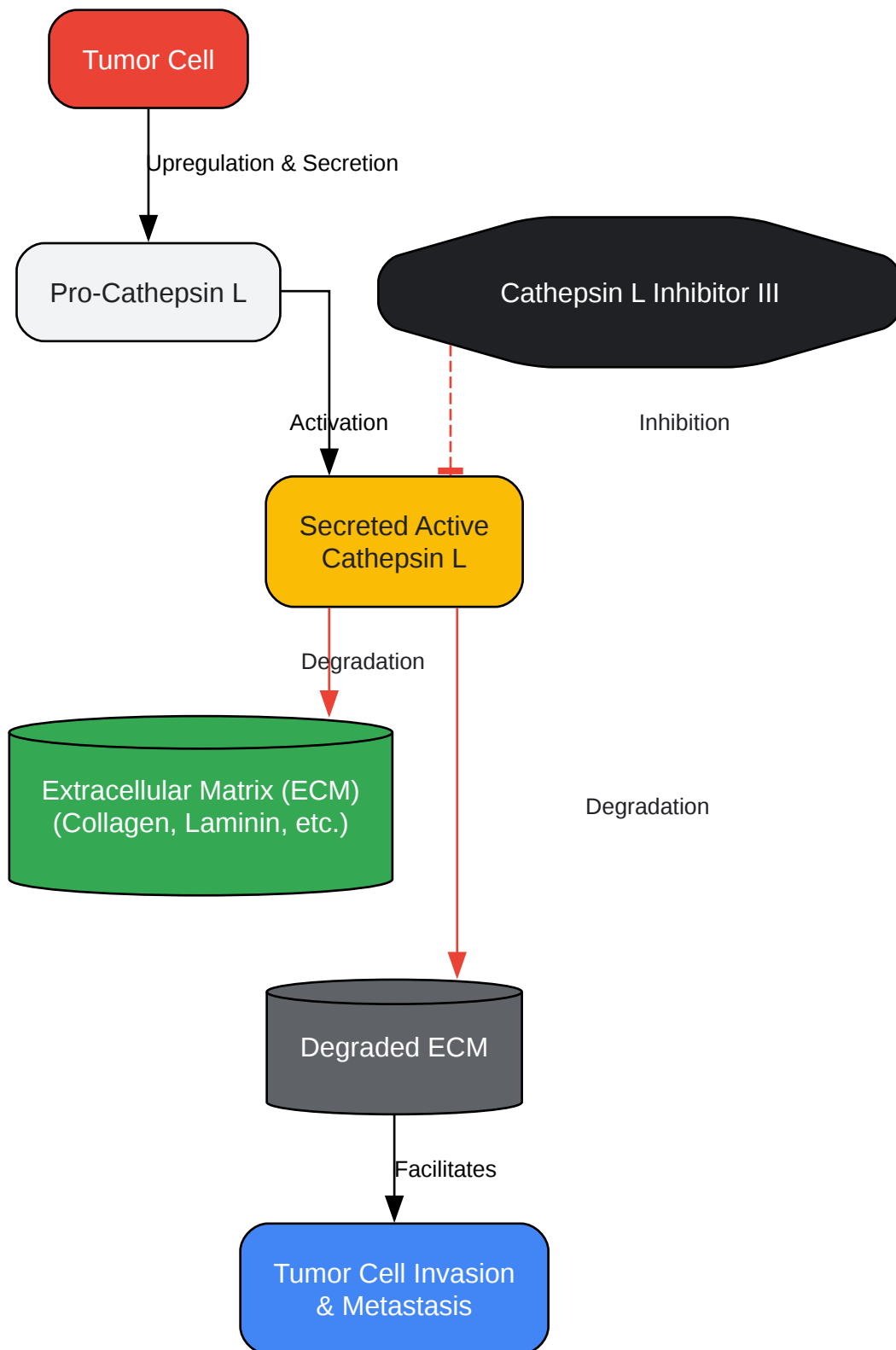


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Caption: Experimental workflow to assess the inhibitory effect of Cathepsin L Inhibitor III on cancer cell invasion.

Signaling Pathway: Cathepsin L in Tumor Invasion and Metastasis

Cathepsin L plays a crucial role in tumor progression by degrading components of the extracellular matrix (ECM), which acts as a physical barrier to cell movement.[5][6] Secreted Cathepsin L can break down proteins like collagen and laminin, facilitating cancer cell invasion into surrounding tissues and metastasis to distant sites.[5][7]



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Caption: Role of secreted Cathepsin L in ECM degradation and tumor invasion, and the point of inhibition.

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